Benzoyl imidothiocarbamate hydrochloride

Description

Conceptual Framework of Imidothiocarbamate Chemistry and its Benzoyl-Substituted Analogues

The conceptual framework of imidothiocarbamate chemistry is rooted in the electronic properties and reactivity of the imidothiocarbamate functional group. This group is structurally related to the more widely known thioureas and dithiocarbamates. researchgate.netsphinxsai.commdpi.com Imidothiocarbamates can be considered derivatives of thiourea (B124793) where one of the nitrogen atoms is acylated, in this case with a benzoyl group.

The core imidothiocarbamate structure contains a thiocarbonyl group (C=S) bonded to two nitrogen atoms. The presence of the sulfur atom, which is less electronegative and more polarizable than oxygen, imparts distinct chemical characteristics to the molecule. The benzoyl group, consisting of a carbonyl group attached to a phenyl ring, introduces significant electronic and steric effects. The electron-withdrawing nature of the benzoyl group influences the electron density distribution across the imidothiocarbamate core, affecting its nucleophilicity and basicity.

The reactivity of benzoyl-substituted imidothiocarbamates is largely dictated by the interplay between the thiocarbonyl group, the nitrogen atoms, and the benzoyl moiety. The thiocarbonyl sulfur can act as a soft nucleophile, while the nitrogen atoms can exhibit basic properties. The presence of the benzoyl group can modulate the reactivity of these sites. For instance, the acyl group can influence the tautomeric equilibrium between the thione and thiol forms of the imidothiocarbamate.

Historical Perspectives in the Development of Imidothiocarbamate and Related Functional Groups

The development of imidothiocarbamate chemistry is intrinsically linked to the broader history of organosulfur chemistry, with foundational work on related functional groups such as thioureas and dithiocarbamates paving the way. The synthesis of thiourea derivatives has a long history, with numerous methods developed for their preparation. researchgate.netsphinxsai.commdpi.com These methods often involve the reaction of amines with thiophosgene (B130339) or isothiocyanates.

The exploration of dithiocarbamates also has historical significance, with applications ranging from agriculture to medicine. nih.govwikipedia.orgnih.gov The synthesis of dithiocarbamates typically involves the reaction of a primary or secondary amine with carbon disulfide. wikipedia.org

The synthesis of N-acyl derivatives of thioureas, which are structurally analogous to benzoyl imidothiocarbamates, has been an area of active research. These compounds are often prepared by the reaction of an acyl chloride with a thiourea or by the acylation of an isothiocyanate. The development of synthetic routes to benzoyl-substituted thioureas and related compounds has provided a platform for the synthesis and study of compounds like benzoyl imidothiocarbamate hydrochloride. researchgate.netuitm.edu.my

Significance of the Hydrochloride Moiety in Compound Stability and Reactivity

The presence of the hydrochloride moiety in benzoyl imidothiocarbamate hydrochloride is crucial for its stability, solubility, and handling. bldpharm.comscbt.comscbt.com Organic compounds containing basic nitrogen atoms, such as those in the imidothiocarbamate structure, are often converted to their hydrochloride salts. This is a common strategy in medicinal and organic chemistry to improve the physicochemical properties of a compound.

The formation of a hydrochloride salt significantly enhances the stability of the compound. The salt form is generally more crystalline and less prone to degradation than the free base. This increased stability is advantageous for storage and handling of the chemical.

Furthermore, the hydrochloride salt form typically exhibits improved solubility in aqueous and protic solvents. The ionic nature of the salt allows for more favorable interactions with polar solvent molecules, which can be beneficial for various applications. The protonation of a basic nitrogen atom to form the hydrochloride salt can also influence the reactivity of the functional groups within the molecule. The presence of the positive charge can alter the electron density distribution and, consequently, the nucleophilicity and electrophilicity of different parts of the molecule.

Interactive Data Tables

Table 1: Physicochemical Properties of Benzoyl Imidothiocarbamate Hydrochloride and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Benzoyl imidothiocarbamate hydrochloride | C₈H₉ClN₂OS | 216.69 | Solid | Not Publicly Available |

| Benzoyl isothiocyanate | C₈H₅NOS | 163.20 | Liquid | Not Applicable |

| N-(phenylcarbamothioyl) benzamide | C₁₄H₁₂N₂OS | 256.33 | Solid | ~148-150 |

Note: Specific experimental data for Benzoyl imidothiocarbamate hydrochloride is not widely published. The data for related compounds are provided for comparative purposes.

Table 2: Representative Spectroscopic Data for Benzoyl-Substituted Thiourea/Imidothiocarbamate Structures

| Spectroscopic Data | Benzoyl Group | Thiocarbonyl (C=S) Group | N-H Protons |

| ¹H NMR (δ, ppm) | 7.4 - 8.0 (m) | - | 9.0 - 11.0 (br s) |

| ¹³C NMR (δ, ppm) | 127 - 135 (aromatic C), ~165 (C=O) | ~180 - 200 | - |

| FTIR (cm⁻¹) | ~1650-1680 (C=O stretch), ~3000-3100 (aromatic C-H stretch) | ~1200-1300 (C=S stretch) | ~3100-3300 (N-H stretch) |

Note: These are typical chemical shift and vibrational frequency ranges for the specified functional groups in molecules with similar structures. Actual values for Benzoyl imidothiocarbamate hydrochloride may vary.

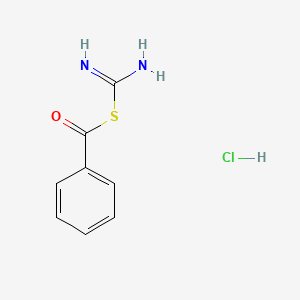

Structure

3D Structure of Parent

Properties

IUPAC Name |

S-carbamimidoyl benzenecarbothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS.ClH/c9-8(10)12-7(11)6-4-2-1-3-5-6;/h1-5H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLADZQAEAWYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzoyl Imidothiocarbamate Hydrochloride Architectures

Strategic Approaches to the Synthesis of Benzoyl Imidothiocarbamate Hydrochloride Core Structure

Multi-component Reaction Pathways in the Synthesis of Imidothiocarbamate Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like imidothiocarbamate derivatives. researchgate.net These reactions are prized for their high pot, atom, and step economy. researchgate.net While specific MCRs for benzoyl imidothiocarbamate hydrochloride are not extensively detailed, the principles can be applied from related dithiocarbamate syntheses. For instance, a one-pot, four-component reaction has been developed for dithiocarbamate synthesis using carbon disulfide, cyclic imines, acid chlorides (such as benzoyl chloride), and various amines. acs.orgfigshare.com This methodology allows for the creation of a library of dithiocarbamates under mild conditions with moderate to good yields. acs.org

The general concept often involves the in situ generation of a reactive intermediate, such as an isothiocyanate, which then reacts with other components in the mixture. Consecutive MCRs have also been employed to build even more complex pseudo-peptides bearing dithiocarbamate groups, demonstrating the power of this approach for generating molecular diversity. proquest.comresearchgate.net

Precursor-Based Synthetic Routes: Utilizing Benzoyl Chloride, Thiocyanates, and Amine Hydrochlorides

A more traditional and widely documented approach involves the stepwise reaction of specific precursors. The key intermediate in many of these syntheses is benzoyl isothiocyanate. This reactive species is typically prepared by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in a solvent like acetone. researchgate.netgoogle.comchemicalbook.com The reaction proceeds exothermally, often with the precipitation of the corresponding chloride salt (e.g., KCl or NH₄Cl). google.com

Once formed, the benzoyl isothiocyanate can be reacted with an amine to yield the corresponding N-benzoylthiourea derivative. In the context of synthesizing the parent benzoyl imidothiocarbamate, the reaction would involve ammonia or an ammonium salt. Subsequent treatment with hydrochloric acid would then produce the target benzoyl imidothiocarbamate hydrochloride.

Table 1: Examples of Precursor-Based Reactions for Benzoyl Isothiocyanate and Derivatives

| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzoyl chloride | Ammonium thiocyanate | Acetone | Reflux | Benzoyl isothiocyanate | Not specified | google.com |

| Benzoyl chloride | Potassium thiocyanate | Acetone / CH₂Cl₂ | Room Temp, 2h | Benzoyl isothiocyanate | Not specified | chemicalbook.com |

| Benzoic acid | Thionyl chloride | Not specified | Heating | Benzoyl chloride | >90% | google.com |

| Benzoic acid | Phosphorus pentachloride | Neat | Spontaneous | Benzoyl chloride | 90% | prepchem.com |

Synthesis of Structurally Diverse Benzoyl Imidothiocarbamate Hydrochloride Analogues and Derivatives

The core benzoyl imidothiocarbamate structure serves as a versatile scaffold for the creation of a wide array of analogues and derivatives. This is typically achieved by introducing various substituents on the nitrogen or sulfur atoms or by using the core's functionality to build more complex heterocyclic systems.

Preparation of N-Substituted and S-Substituted Imidothiocarbamate Derivatives with Benzoyl Moieties

Structural diversity can be readily introduced by modifying the nucleophiles that react with the key benzoyl isothiocyanate intermediate.

N-Substituted Derivatives : The reaction of benzoyl isothiocyanate with primary or secondary amines instead of ammonia leads to the formation of N-substituted N'-benzoylthioureas. google.com A wide variety of amines can be used, allowing for the introduction of diverse alkyl, aryl, and heterocyclic groups at the nitrogen position. This approach has been used to create extensive libraries of related compounds. nih.govnih.gov

S-Substituted Derivatives : S-alkylation or S-arylation provides another avenue for derivatization. N-benzoyl-S-alkyl/aryl dithiocarbamates have been synthesized in moderate to good yields by reacting benzoyl isothiocyanate with various thiols (alkyl and aryl thiols). researchgate.net The reaction is typically carried out in a solvent like acetone at room temperature or under reflux. researchgate.net This method allows for the introduction of a wide range of substituents onto the sulfur atom.

Table 2: Synthesis of N- and S-Substituted Benzoyl Imidothiocarbamate Analogues

| Intermediate | Reactant | Product Type | Yield (%) | Reference |

| Benzoyl isothiocyanate | Substituted Aromatic Amine | N-(anilinocarbonothioyl)benzamide | Not specified | google.com |

| Benzoyl isothiocyanate | o-Biphenylylamine | N-(o-biphenylyl)-N'-benzoylthiourea | 90% | google.com |

| Benzoyl isothiocyanate | p-Toluidine | N-p-tolyl-N'-benzoyl-thiourea | Not specified | google.com |

| Benzoyl isothiocyanate | Substituted Aryl/Alkyl Thiols | N-benzoyl-S-alkyl/aryl dithiocarbamates | Moderate to Good | researchgate.net |

Derivatization through Heterocyclic Annulation and Cyclization Reactions

The functional groups within benzoyl imidothiocarbamate derivatives are well-suited for participating in cyclization reactions to form various heterocyclic systems. Annulation, the formation of a new ring onto an existing one, is a powerful strategy for building molecular complexity. rsc.org

For example, 2-benzoylaminothiobenzamides, which are structurally related to N-aryl benzoylthioureas, can undergo base-catalyzed ring closure to yield substituted 2-phenylquinazoline-4-thiones. nih.gov This type of intramolecular cyclization, where the benzoyl carbonyl group and an appropriately positioned amino group on an aromatic ring react, is a common strategy for building fused heterocyclic systems. Similarly, benzoyl thiocarbamates have been utilized as precursors for the synthesis of 2-amino-substituted benzothiazinones, which are important scaffolds in medicinal chemistry. researchgate.net These reactions demonstrate the potential of the benzoyl imidothiocarbamate core to act as a building block for more elaborate, fused heterocyclic structures. The synthesis of substituted benzofurans and other heterocycles often involves intramolecular cyclization as a key step, highlighting a general strategy that could be applied to suitably functionalized benzoyl imidothiocarbamate derivatives. mdpi.com

Modular Synthetic Strategies for Complex Benzoyl Imidothiocarbamate Architectures

Modular synthesis allows for the creation of diverse and complex benzoyl imidothiocarbamate architectures by systematically varying the constituent components. A prevalent strategy involves the in situ formation of a benzoyl isothiocyanate intermediate, which is then reacted with a suitable nucleophile, typically a primary amine. This approach offers a high degree of flexibility in introducing various substituents on both the benzoyl and the imidothiocarbamate moieties.

The general synthetic route can be outlined as follows:

Formation of the Acid Chloride : A substituted benzoic acid is reacted with a chlorinating agent, such as thionyl chloride, often in an anhydrous solvent like 1,2-dichloroethane, to produce the corresponding benzoyl chloride. nih.gov

In Situ Generation of Benzoyl Isothiocyanate : The synthesized benzoyl chloride is then treated with a thiocyanate salt, commonly potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a dry solvent like acetone. This reaction proceeds via nucleophilic substitution to form the highly reactive benzoyl isothiocyanate intermediate. nih.govresearchgate.netuzh.chuobaghdad.edu.iqcurresweb.com

Reaction with an Amine : A primary amine, which can be aromatic or aliphatic and bear various functional groups, is added to the reaction mixture containing the in situ generated benzoyl isothiocyanate. The amine nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to the formation of an N-benzoyl-N'-substituted thiourea (B124793) derivative. nih.govresearchgate.netuobaghdad.edu.iq

This modular approach is illustrated in the synthesis of various N-benzoylthiourea derivatives, where different substituted benzoyl chlorides and primary aromatic amines are utilized to generate a library of compounds. nih.govresearchgate.net For instance, 2-(4-ethylphenoxymethyl)benzoyl chloride has been reacted with ammonium thiocyanate and subsequently with various primary aromatic amines in dry acetone to yield a series of novel N-benzoylthiourea derivatives. nih.gov

| Benzoyl Chloride Derivative | Amine Derivative | Solvent | General Outcome |

|---|---|---|---|

| 2-(4-ethylphenoxymethyl)benzoyl chloride | Various primary aromatic amines | Dry Acetone | N-[2-(4-ethylphenoxymethyl)benzoyl]-N'-(aryl)thioureas nih.gov |

| Isomeric fluorobenzoyl chlorides | Isomeric fluoroanilines | Anhydrous Acetone | 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas researchgate.net |

| 4-Methoxybenzoyl chloride | Various primary and secondary amines | Not specified | N-(4-methoxybenzoyl)thiourea derivatives uobaghdad.edu.iq |

| 2,4-Dichlorobenzoyl chloride | o-Anisidine, m-chloroaniline, 2,6-diaminopyridine | Dry Acetone | N-(2,4-dichlorobenzoyl)-N'-(substituted)thioureas curresweb.com |

Advanced Spectroscopic and Computational Characterization of Benzoyl Imidothiocarbamate Hydrochloride

Sophisticated Spectroscopic Techniques for Structural Confirmation and Elucidation

A suite of advanced spectroscopic methods was employed to meticulously characterize Benzoyl Imidothiocarbamate Hydrochloride, each providing a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms within a molecule. While specific spectral data for Benzoyl Imidothiocarbamate Hydrochloride is not widely published, analysis of closely related N-benzoylthiourea derivatives provides expected chemical shift ranges.

For the proton (¹H) NMR spectrum, the N-H protons are typically observed as broad signals in the downfield region, often between δ 11.5 and 12.6 ppm, with their exact position influenced by hydrogen bonding. mdpi.comnih.gov Aromatic protons of the benzoyl group would appear in the range of δ 7.0-8.5 ppm.

In the carbon-13 (¹³C) NMR spectrum, the carbonyl (C=O) carbon is expected to resonate around δ 170 ppm. mdpi.comnih.gov The thiocarbonyl (C=S) carbon signal is typically found further downfield, in the region of δ 179-182 ppm. nih.gov Aromatic carbons would produce signals between δ 120 and 140 ppm.

Table 1: Expected NMR Chemical Shift Ranges for Benzoyl Imidothiocarbamate Hydrochloride Based on Analogous Compounds

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H | 11.5 - 12.6 |

| ¹H | Aromatic C-H | 7.0 - 8.5 |

| ¹³C | C=O | ~170 |

| ¹³C | C=S | 179 - 182 |

| ¹³C | Aromatic C | 120 - 140 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For Benzoyl Imidothiocarbamate Hydrochloride, the spectrum is expected to show distinct absorption bands corresponding to its key structural features. The carbonyl (C=O) stretching vibration typically appears as a strong band in the region of 1676–1695 cm⁻¹. mdpi.comnih.gov The N-H stretching vibrations are expected in the range of 3155–3401 cm⁻¹. nih.gov The C-N stretching vibration is anticipated around 1371 cm⁻¹, while the C=S thiocarbonyl stretch is generally observed at lower wavenumbers. researchgate.net

Table 2: Expected FTIR Absorption Bands for Benzoyl Imidothiocarbamate Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3155 - 3401 |

| C=O | Stretching | 1676 - 1695 |

| C-N | Stretching | ~1371 |

| C=S | Stretching | Lower wavenumber region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For Benzoyl Imidothiocarbamate Hydrochloride (C₈H₈N₂OS·HCl), the expected molecular weight of the free base is approximately 196.23 g/mol . The mass spectrum would likely show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. Common fragmentation patterns would involve the cleavage of the benzoyl group and other characteristic losses.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT calculations on related benzoylthiourea (B1224501) compounds have been performed to optimize molecular geometries and predict spectroscopic data, showing good agreement with experimental results. researchgate.net

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack.

Computational Analysis of Molecular Orbitals and Charge Distribution

Computational analysis, primarily through Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure of a molecule. This analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in related benzoyl thiourea (B124793) structures, the HOMO is often localized on the sulfur atom and the phenylthiourea (B91264) moiety, indicating these are the primary sites for electron donation. arpnjournals.org The LUMO is typically distributed across the benzoylthiourea part of the molecule, highlighting the regions susceptible to accepting electrons. arpnjournals.org

Charge distribution analysis, often performed using Natural Bond Orbital (NBO) methods, calculates the partial charges on each atom. This provides insight into the electrostatic potential of the molecule, identifying electron-rich and electron-deficient centers that govern intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Benzoyl Thiourea Analog

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 2.1 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

Note: Data is hypothetical and based on typical values for related compounds.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways is a computational technique used to map the energetic landscape of a chemical reaction from reactants to products. These simulations identify the most energetically favorable route and characterize the transition state—the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is key to determining the reaction's activation energy and, consequently, its rate.

For molecules like thiocarbamates, these studies can model processes such as hydrolysis, isomerization, or reactions with biological targets. wikipedia.org Methods like Transition Path Sampling (TPS) can be employed to study the dynamics of a reaction without prior knowledge of the exact reaction coordinate. rsc.org Such simulations provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone. For example, studies on dithiocarbamates have explored radical-mediated cyclization reactions, identifying the preferred pathways and intermediates. bham.ac.uk

Intermolecular Interaction Studies through Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov

In a typical docking study involving a compound like Benzoyl imidothiocarbamate hydrochloride, the molecule would be docked into the active site of a target enzyme or receptor. The simulation software calculates a "docking score," which estimates the binding free energy. Lower (more negative) scores generally indicate stronger binding. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. nih.gov These detailed interaction maps are crucial for understanding the basis of molecular recognition and for designing more potent and selective molecules.

Table 2: Example Molecular Docking Results for a Benzoylthiourea Analog Against a Target Protein

| Parameter | Result | Details |

|---|---|---|

| Target Protein | DNA Gyrase Subunit B | An enzyme involved in bacterial DNA replication. |

| Binding Affinity (Score) | -9.1 kcal/mol | A measure of the predicted strength of the interaction. |

| Hydrogen Bond Interactions | ASN-46, GLU-50 | The ligand forms hydrogen bonds with asparagine and glutamic acid residues. |

Note: Data is hypothetical and for illustrative purposes only.

Conformational Analysis and Stereochemical Impact on Reactivity

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the rotation around single bonds, a flexible molecule like Benzoyl imidothiocarbamate hydrochloride can exist in multiple conformations. Computational methods can map the potential energy surface by systematically rotating key dihedral angles to locate low-energy, stable conformers. arpnjournals.org

Studies on similar benzoylthiourea derivatives have shown that intramolecular hydrogen bonding often plays a crucial role in stabilizing a particular conformation, typically forming a pseudo-six-membered ring. arpnjournals.orgresearchgate.net The preferred conformation can significantly impact the molecule's reactivity and its ability to bind to a receptor. The stereochemistry—the spatial arrangement of its atoms—dictates which functional groups are accessible for reaction and how well the molecule's shape complements a receptor's active site. Therefore, understanding the dominant conformation is essential for predicting both chemical and biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing benzoyl imidothiocarbamate hydrochloride, and how can reaction parameters be optimized to reduce impurities?

- Methodological Answer: The compound can be synthesized via benzoylation of imidothiocarbamate precursors using benzoyl chloride derivatives under anhydrous conditions. Optimize molar ratios (e.g., 1:1.2 for precursor-to-benzoyl chloride) and employ catalysts like triethylamine to neutralize HCl by-products. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Post-synthesis, purify via recrystallization using ethanol-water mixtures to remove unreacted starting materials .

Q. Which analytical techniques are suitable for distinguishing benzoyl imidothiocarbamate hydrochloride from its degradation products?

- Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile-phosphate buffer, pH 3.0) effectively separates the compound from polar degradation products. Validate method specificity using stress testing (e.g., heat, UV light, acidic/basic hydrolysis). Confirm structural integrity via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and LC-MS (m/z 201.72 for [M+H]⁺) .

Q. What protocols ensure safe handling and long-term stability of benzoyl imidothiocarbamate hydrochloride in laboratory settings?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Conduct stability studies by monitoring pH (target: 4–6), moisture content (<1% via Karl Fischer titration), and impurity profiles monthly. Use impervious gloves (nitrile) and fume hoods during handling to avoid hydrolysis from ambient humidity .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent degradation of benzoyl imidothiocarbamate hydrochloride, and how can kinetic models predict its shelf-life?

- Methodological Answer: Degradation occurs via hydrolysis of the imidothiocarbamate moiety under basic conditions (pH >8), forming thiourea and benzoic acid derivatives. Perform accelerated stability testing (40°C/75% RH) and apply the Arrhenius equation to extrapolate degradation rates at 25°C. Use high-resolution mass spectrometry (HRMS) to identify degradation intermediates and validate kinetic models .

Q. How can computational approaches elucidate the structure-activity relationship (SAR) of benzoyl imidothiocarbamate hydrochloride in enzyme inhibition studies?

- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., uPA), focusing on hydrogen bonding between the benzoyl group and catalytic residues. Validate predictions with in vitro assays (e.g., fluorogenic substrate hydrolysis). Compare SAR with analogs like N-alpha-benzoyl-L-argininamide hydrochloride to identify critical pharmacophoric features .

Q. What experimental strategies resolve contradictions in reported bioactivity data across cell-based and in vivo models?

- Methodological Answer: Address variability by standardizing assay conditions (e.g., cell passage number, serum-free media) and verifying compound purity (>98% via HPLC). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. For in vivo studies, control pharmacokinetic variables (e.g., bioavailability via IV/PO dosing comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.